molecular formula C24H30N2OS2 B11651326 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11651326
M. Wt: 426.6 g/mol
InChI Key: IIJSMTNWRGSCDZ-UHFFFAOYSA-N
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Description

3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzyl and tert-Butyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and tert-butyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

    Attachment of the Propan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with propan-2-ylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohols.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of strong bases or acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions of sulfur-containing compounds with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.

Medicine

In medicinal chemistry, 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the propan-2-ylsulfanyl group can form bonds with metal ions or participate in redox reactions, while the benzyl and tert-butyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The pyrimidinone ring can interact with nucleic acids or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-benzyl-7-tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-benzyl-7-tert-butyl-2-(butylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-ylsulfanyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different alkyl groups.

benzothieno[2,3-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30N2OS2

Molecular Weight

426.6 g/mol

IUPAC Name

3-benzyl-7-tert-butyl-2-propan-2-ylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H30N2OS2/c1-15(2)28-23-25-21-20(22(27)26(23)14-16-9-7-6-8-10-16)18-12-11-17(24(3,4)5)13-19(18)29-21/h6-10,15,17H,11-14H2,1-5H3

InChI Key

IIJSMTNWRGSCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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